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Disclaimer
The following application notes and protocols have been compiled based on established

methodologies for the analysis of peptaibol antibiotics. Despite extensive searches, the primary

literature containing the specific quantitative NMR and mass spectrometry data for

Chrysospermin B, Dornberger et al., J. Antibiot. (1995) 48(9):977-89, could not be accessed.

Therefore, the data presented in the tables are representative examples for a compound of this

class and should be considered illustrative. The protocols provided are generalized for the

analysis of peptaibols and may require optimization for specific instrumentation and

experimental conditions.

Introduction
Chrysospermin B is a member of the chrysospermin family of peptaibol antibiotics isolated

from the mycelium of Apiocrea chrysosperma.[1] Peptaibols are a class of linear peptide

antibiotics rich in α-aminoisobutyric acid (Aib) and typically possess an acylated N-terminus

and a C-terminal amino alcohol. The structural elucidation of these complex natural products

relies heavily on a combination of advanced spectroscopic techniques, primarily Nuclear

Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These methods

provide detailed information on the amino acid sequence, stereochemistry, and three-

dimensional conformation, which are crucial for understanding their biological activity and

potential as therapeutic agents.
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This document provides an overview of the application of NMR and mass spectrometry for the

structural characterization of Chrysospermin B and offers detailed protocols for these

analytical techniques.

Chemical Structure and Amino Acid Sequence
The structure of Chrysospermin B was reported as a new nonadecapeptide.[1] While the

exact sequence from the primary literature is unavailable, a representative structure for a 19-

residue peptaibol is depicted below. The precise amino acid sequence is critical for the

complete assignment of NMR and MS data.
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Figure 1. Representative Structure of a 19-Residue Peptaibol
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A representative 19-residue peptaibol structure.
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Spectroscopic Data
NMR Spectroscopy Data (Representative)
NMR spectroscopy is indispensable for the complete structural elucidation of peptaibols. A

combination of 1D (¹H, ¹³C) and 2D (COSY, TOCSY, HSQC, HMBC) experiments is employed

to assign all proton and carbon signals and to establish through-bond connectivities.

Table 1: Representative ¹H NMR Data for Chrysospermin B

Residue NH (ppm) α-H (ppm) β-H (ppm)
Other Protons
(ppm)

Ac-Aib¹ - - 1.55 (s, 6H)
2.05 (s, 3H, Ac-

CH₃)

... ... ... ... ...

Pro¹⁴ - 4.40 (t)
2.10 (m), 2.35

(m)
3.60 (m, δ-H₂)

... ... ... ... ...

Trp-ol¹⁹ 7.80 (d) 4.25 (m) 3.20 (m, 2H)

7.10-7.60 (m, Ar-

H), 3.80 (m,

CH₂OH)

Table 2: Representative ¹³C NMR Data for Chrysospermin B
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Residue C=O (ppm) α-C (ppm) β-C (ppm)
Other Carbons
(ppm)

Ac-Aib¹ 175.5 58.0 25.0 22.5 (Ac-CH₃)

... ... ... ... ...

Pro¹⁴ 174.0 62.5 30.0
48.0 (δ-C), 25.5

(γ-C)

... ... ... ... ...

Trp-ol¹⁹ - 55.0 28.0
110-138 (Ar-C),

65.0 (CH₂OH)

Mass Spectrometry Data (Representative)
Fast Atom Bombardment Mass Spectrometry (FAB-MS) is a soft ionization technique

particularly useful for analyzing non-volatile and thermally labile molecules like peptaibols. It

provides the molecular weight and fragmentation patterns that are essential for sequencing the

peptide.

Table 3: Representative FAB-MS Data for Chrysospermin B

Ion Type m/z Assignment

[M+H]⁺ 18XX.X Molecular Ion

[M+Na]⁺ 18XX.X Sodium Adduct

b-ions variable N-terminal fragments

y-ions variable C-terminal fragments

immonium ions variable
Characteristic of specific amino

acids
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The overall process for characterizing Chrysospermin B involves several key stages, from

cultivation of the producing organism to the final determination of its chemical structure.

Figure 2. General Workflow for Chrysospermin B Analysis
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A generalized workflow for natural product analysis.

Protocol for NMR Spectroscopy
Sample Preparation:

Dissolve 5-10 mg of purified Chrysospermin B in 0.5 mL of a suitable deuterated solvent

(e.g., CDCl₃, CD₃OH, or a mixture).

Transfer the solution to a 5 mm NMR tube.

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Instrument Parameters (General for a 500 MHz Spectrometer):

¹H NMR:

Pulse sequence: zg30

Spectral width: 12-16 ppm

Acquisition time: 2-3 s

Relaxation delay: 1-2 s

Number of scans: 16-64

¹³C NMR:

Pulse sequence: zgpg30 (proton decoupled)

Spectral width: 200-220 ppm

Acquisition time: 1-2 s

Relaxation delay: 2-5 s

Number of scans: 1024-4096

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 12 Tech Support

https://www.benchchem.com/product/b15567870?utm_src=pdf-body-img
https://www.benchchem.com/product/b15567870?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15567870?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2D NMR (COSY, TOCSY, HSQC, HMBC):

Use standard pulse programs available on the spectrometer software.

Optimize spectral widths in both dimensions to cover all relevant signals.

Set the number of increments in the indirect dimension to achieve sufficient resolution

(e.g., 256-512 for HSQC/HMBC, 512-1024 for COSY/TOCSY).

Adjust the number of scans per increment to obtain an adequate signal-to-noise ratio.

Data Processing and Analysis:

Apply Fourier transformation to the acquired FIDs.

Phase and baseline correct the spectra.

Calibrate the chemical shift scale using the TMS signal.

Integrate the signals in the ¹H NMR spectrum.

Analyze the 2D spectra to establish correlations and assign all signals.

Protocol for Mass Spectrometry (FAB-MS)
Sample Preparation:

Prepare a solution of Chrysospermin B at a concentration of approximately 1 mg/mL in a

suitable solvent (e.g., methanol).

Choose an appropriate matrix for FAB-MS (e.g., glycerol, thioglycerol, or 3-nitrobenzyl

alcohol).

Mix a small volume (e.g., 1 µL) of the sample solution with an equal volume of the matrix

on the FAB probe tip.

Instrument Parameters (General):

Ionization Mode: Positive ion mode is typically used for peptides to observe [M+H]⁺ ions.
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FAB Gun: Use a xenon (Xe) or argon (Ar) atom beam with an energy of 6-10 keV.

Mass Range: Scan a mass range that encompasses the expected molecular weight of

Chrysospermin B and its fragments (e.g., m/z 100-2000).

Resolution: Set the mass analyzer to a resolution sufficient to determine the monoisotopic

mass.

Data Analysis:

Identify the molecular ion peaks ([M+H]⁺, [M+Na]⁺, etc.) to determine the molecular

weight.

Analyze the fragmentation pattern to identify characteristic b- and y-type fragment ions,

which provide sequence information.

Look for immonium ions that can help identify specific amino acid residues present in the

peptide.

Signaling Pathways and Logical Relationships
The biological activity of peptaibols like Chrysospermin B is often attributed to their ability to

form ion channels in cell membranes, leading to disruption of the membrane potential and

ultimately cell death. The structural features determined by NMR and MS are directly related to

this mechanism of action.
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Figure 3. Structure-Activity Relationship of Chrysospermin B
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Relationship between structure and biological activity.
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Conclusion
The combination of NMR spectroscopy and mass spectrometry provides a powerful toolkit for

the comprehensive structural characterization of complex natural products like Chrysospermin
B. The detailed structural information obtained from these techniques is fundamental for

understanding the molecule's mechanism of action and for guiding further research in drug

development. While the specific quantitative data for Chrysospermin B remains to be fully

disclosed in accessible literature, the application of the generalized protocols outlined here will

enable researchers to perform thorough structural analysis of this and other related peptaibol

antibiotics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.benchchem.com/product/b15567870?utm_src=pdf-body
https://www.benchchem.com/product/b15567870?utm_src=pdf-body
https://www.benchchem.com/product/b15567870?utm_src=pdf-body
https://www.benchchem.com/product/b15567870?utm_src=pdf-custom-synthesis
https://opendata.uni-halle.de/bitstream/1981185920/112826/1/Dissertation_MLU_2023_LamYenThiHai.pdf
https://www.benchchem.com/product/b15567870#nmr-and-mass-spectrometry-of-chrysospermin-b
https://www.benchchem.com/product/b15567870#nmr-and-mass-spectrometry-of-chrysospermin-b
https://www.benchchem.com/product/b15567870#nmr-and-mass-spectrometry-of-chrysospermin-b
https://www.benchchem.com/product/b15567870#nmr-and-mass-spectrometry-of-chrysospermin-b
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15567870?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15567870?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15567870?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

